N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide
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Overview
Description
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring fused with a dichlorophenyl group and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide typically involves multiple steps:
Formation of Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by the condensation of 3,4-dichloroaniline with salicylic acid under acidic conditions, followed by cyclization.
Introduction of Ethoxybenzamide Group: The next step involves the introduction of the ethoxybenzamide group. This can be done by reacting the benzoxazole intermediate with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide
- N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide
Uniqueness
Compared to similar compounds, N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a compound of particular interest in research and development.
Properties
Molecular Formula |
C22H16Cl2N2O3 |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide |
InChI |
InChI=1S/C22H16Cl2N2O3/c1-2-28-16-5-3-4-13(10-16)21(27)25-15-7-9-20-19(12-15)26-22(29-20)14-6-8-17(23)18(24)11-14/h3-12H,2H2,1H3,(H,25,27) |
InChI Key |
UVENLNUCIGQZGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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